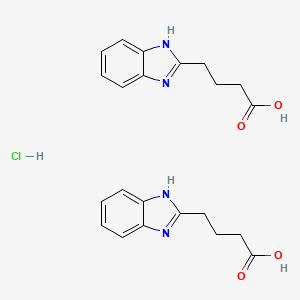

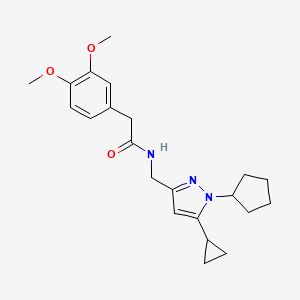

![molecular formula C15H13BrN2O2 B2638256 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 1956323-01-5](/img/structure/B2638256.png)

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles has been a topic of considerable interest due to their wide range of applications . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Methodologies

Synthesis of Hydantoins : The compound's reactivity towards bromination has been explored to synthesize 5-bromo derivatives, which serve as intermediates in the preparation of hydantoins. This process represents a novel method for producing 5-alkoxy-, 5-acetoxy-, and 5-hydroxyhydantoins, showcasing the compound's utility in organic synthesis (Marsili, Nuti, & Saettone, 1969).

Combinatorial Cyclocondensation and Oxidation : A study demonstrated the use of β-Bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine to yield benzo[4,5]imidazo[1,2-a]pyrimidines and quinazolines. This methodology emphasizes the compound's role in facilitating the synthesis of fused benzimidazole diones, which are of interest for their potential biological activities (Kim, Dao, & Cho, 2018).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antimicrobial activity. Some derivatives displayed significant antibacterial and antifungal properties, comparable to standard treatments. This finding illustrates the potential of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole derivatives in contributing to the development of new antimicrobial agents (Reddy & Reddy, 2010).

Molecular Structure and Properties

X-ray Diffraction Studies : The structural elucidation of related compounds through X-ray diffraction has provided insights into the molecular conformation and regioisomerism of benzimidazole derivatives. These studies are crucial for understanding the compound's chemical behavior and for the design of molecules with desired properties (Morais, Santos, Santos, & Paulo, 2012).

Propiedades

IUPAC Name |

5-bromo-1-(3,4-dimethoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-19-14-6-4-11(8-15(14)20-2)18-9-17-12-7-10(16)3-5-13(12)18/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGWBRRLUWJKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2638177.png)

![2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide](/img/structure/B2638179.png)

![N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2638182.png)

![2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole](/img/structure/B2638187.png)

![1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B2638188.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2638190.png)